Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride
Description
Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a structurally complex compound featuring a benzoate ester core linked to a 6-fluorobenzo[d]thiazol-2-yl moiety via a carbamoyl bridge.
Properties
IUPAC Name |
methyl 4-[3-(dimethylamino)propyl-(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S.ClH/c1-24(2)11-4-12-25(21-23-17-10-9-16(22)13-18(17)29-21)19(26)14-5-7-15(8-6-14)20(27)28-3;/h5-10,13H,4,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRXXMZMAGLTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a fluorinated carboxylic acid derivative under acidic conditions.
Attachment of the Dimethylamino Propyl Group: The dimethylamino propyl group is introduced via nucleophilic substitution, where the benzothiazole intermediate reacts with 3-chloropropyl dimethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s fluorinated benzothiazole moiety may interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine
The compound’s potential pharmacological properties could be explored for therapeutic applications, such as in the development of new drugs for treating diseases.
Industry
In the industrial sector, the compound could be used in the synthesis of specialty chemicals, dyes, or as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated benzothiazole moiety could play a crucial role in these interactions, potentially enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride with analogous molecules from the provided evidence, focusing on structural features, functional groups, and inferred applications.
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Core Backbone: The target compound features a benzoate ester core, contrasting with the sulfonylurea-triazine backbone of metsulfuron methyl ester and the propanamide structure of compound 1052541-49-7 . The benzoate ester may enhance metabolic stability compared to sulfonylureas, which are prone to hydrolysis.
Functional Group Variations: The dimethylaminopropyl carbamoyl group in the target compound differs from the sulfonylurea linker in metsulfuron methyl ester. This substitution likely alters polarity and binding kinetics, shifting applications from herbicides (as in sulfonylureas) to pharmacological agents. Compound 1052541-49-7 lacks the ester group but retains the fluorobenzothiazole and dimethylaminopropyl motifs, indicating possible shared mechanisms of action with the target compound .
Fluorination Impact :
- The 6-fluorine on the benzothiazole ring in both the target compound and 1052541-49-7 may improve bioavailability and target affinity by reducing metabolic degradation, a common strategy in drug design.
Research Findings and Data Gaps
- Synthetic Feasibility: The dimethylaminopropyl and fluorobenzothiazole groups are synthetically accessible, as evidenced by related compounds in the literature .
Biological Activity :
While fluorobenzothiazoles are associated with anticancer activity (e.g., DNA intercalation), direct studies on the target compound are absent. Comparative inference suggests moderate-to-high bioactivity, pending experimental validation.- Solubility and Pharmacokinetics: The dimethylaminopropyl group may enhance water solubility, but the hydrochloride salt form could limit oral bioavailability due to pH-dependent dissolution.
Biological Activity
Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a synthetic compound with a complex structure that suggests significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C21H23ClFN3O3S
- Molecular Weight: 451.94 g/mol
The structure includes a benzoate moiety, a thiazole ring, and a dimethylamino propyl group, which are pivotal for its biological interactions.
Preliminary studies indicate that this compound may exert its effects through the following mechanisms:
- Enzyme Inhibition: The compound is hypothesized to interact with specific enzymes involved in cancer cell proliferation, potentially inhibiting their activity.
- Induction of Apoptosis: It may induce programmed cell death in tumor cells, contributing to its anti-cancer properties.
- Receptor Modulation: The structural features suggest potential interactions with various receptors involved in disease processes, enhancing therapeutic efficacy.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, it has shown promising results against breast cancer cells, where it effectively reduced cell viability at micromolar concentrations.
Case Studies
- Breast Cancer Cell Lines: In studies involving human-derived breast cancer cell lines, this compound demonstrated a GI50 (growth inhibition concentration for 50% of cells) of less than 5 µM, indicating potent activity against these cells.
- Mechanisms of Resistance: Some studies have explored mechanisms of acquired resistance in cancer cells treated with similar compounds, revealing insights into how this compound might maintain efficacy despite resistance development.
Comparative Analysis
To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds known for their biological activities.
| Compound Name | Structural Features | Biological Activity | GI50 (µM) |
|---|---|---|---|
| Compound A | Benzothiazole core | Anticancer | <10 |
| Compound B | Fluorinated group | Antimicrobial | <5 |
| Methyl 4... | Dimethylamino propyl | Anticancer | <5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
